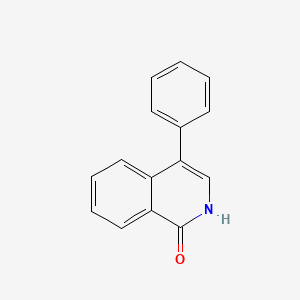

4-Phenylisoquinolin-1(2h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36828-24-7 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h1-10H,(H,16,17) |

InChI Key |

NDQPDHVEGVZCSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Phenylisoquinolin 1 2h One and Its Derivatives

Directed Functionalization of the Isoquinolinone Core

The strategic functionalization of the isoquinolinone ring system is crucial for synthesizing derivatives with tailored properties. Researchers have developed various methods for the regioselective introduction of substituents, primarily targeting the C4 and C8 positions, as well as the nitrogen atom.

Regioselective Arylation of the Isoquinolinone Scaffold (e.g., C4, C8 Positions)

The ability to selectively introduce aryl groups at specific positions on the isoquinolinone core without pre-installed directing groups is a significant synthetic challenge. Catalyst control has emerged as a powerful strategy to dictate the site of C–H arylation.

Groundbreaking work has demonstrated that the arylation of the isoquinolone scaffold with aryliodonium salts can be directed to either the C4 or C8 position by selecting the appropriate transition metal catalyst. organic-chemistry.orgacs.orgnih.gov C4-selective arylation is achieved through a palladium-catalyzed process, which is proposed to proceed via an electrophilic palladation pathway. organic-chemistry.orgacs.org In contrast, switching to an Iridium(III) catalyst leads to exclusive arylation at the C8 position, a selectivity attributed to a chelation-controlled mechanism involving the carbonyl oxygen of the isoquinolinone. organic-chemistry.orgacs.orgsemanticscholar.orgmdpi.com

This divergent, catalyst-controlled reactivity allows for the convenient and precise installation of various aryl substituents, streamlining the synthesis of diverse isoquinolone derivatives. acs.org The reaction conditions are tolerant of a range of functional groups on both the isoquinolone and the aryliodonium salt. organic-chemistry.orgmdpi.com

Table 1: Catalyst-Controlled Regioselective Arylation of Isoquinolones

| Position | Catalyst System | Proposed Pathway | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| C4 | Pd(OPiv)₂ | Electrophilic Palladation | DME, 80 °C | up to 78% | organic-chemistry.org |

| C8 | [IrCp*Cl₂]₂ / AgSbF₆ | Chelate-Directed C-H Activation | AcOH, 100 °C | 57-93% | organic-chemistry.orgsemanticscholar.orgmdpi.com |

C-H Allylation and N-Allylation Strategies

Allylation provides a means to introduce a versatile functional handle for further synthetic manipulations. Both C-H and N-allylation strategies have been developed for the isoquinolinone core.

C-H Allylation: The inherent directing capacity of the isoquinolinone's carbonyl group has been exploited for site-selective C-H functionalization. A notable example is the Cobalt(III)-catalyzed C8-allylation and vinylation using allyl acetates. acs.org This method provides good to excellent yields and tolerates a variety of substituents on the isoquinolinone ring. Furthermore, a palladium-catalyzed sequence involving C(sp²)–H allylation followed by annulation has been reported for N-sulfonyl benzamides to construct isoquinolinones, highlighting the utility of this transformation in building the heterocyclic core itself. nih.govorganic-chemistry.orgacs.org

N-Allylation: While direct N-allylation of 4-phenylisoquinolin-1(2H)-one is a fundamental transformation, broader strategies for quinoline (B57606) and isoquinoline (B145761) systems are applicable. A palladium-catalyzed cyclization–allylation of azides with allyl methyl carbonate has been developed for the one-step synthesis of allylated quinolines and isoquinolines, demonstrating a regioselective method to install allyl groups. rsc.org Such methods offer a pathway to N-allylated isoquinolinone derivatives, which can serve as precursors for more complex molecules.

Alkylation Reactions, including C4-Alkylation of Isoquinolines

The introduction of alkyl groups, particularly at the C4 position, is a key transformation. Direct C4-alkylation of the isoquinolin-1(2H)-one core has been described as a challenging but achievable transformation. nih.gov

A metal-free, Lewis acid-catalyzed method for the selective C4-alkylation of isoquinolin-1(2H)-ones has been developed using p-quinone methides as the alkylating agents. nih.gov This reaction proceeds via a conjugate addition mechanism at ambient temperature, affording a range of C4-diarylmethylated isoquinolin-1(2H)-ones in good to excellent yields. nih.gov

Additionally, methods developed for related scaffolds indicate viable strategies. For instance, the alkylation of N-substituted 1,4-dihydro-3(2H)-isoquinolinones occurs efficiently at the C4 position via deprotonation followed by the addition of an alkyl halide. uea.ac.uk Furthermore, palladium-catalyzed α-arylation of ketone enolates, followed by in situ trapping with electrophiles, provides a one-pot route to C4-functionalized isoquinolines. nih.gov

Table 2: C4-Alkylation of Isoquinolin-1(2H)-ones with p-Quinone Methides

| Reaction Type | Catalyst | Alkylating Agent | Key Features | Yields | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | BF₃·Et₂O | p-Quinone Methides | Metal-free, mild conditions, one-pot | Good to Excellent | nih.gov |

Cascade Reactions and Annulations Leading to Fused Heterocyclic Systems

Cascade and annulation reactions starting from the this compound core or its precursors provide elegant and efficient pathways to polycyclic and fused heterocyclic systems, significantly increasing molecular complexity in a single step.

Synthesis of Polycyclic Isoquinolinone Derivatives

The isoquinolinone scaffold is an excellent platform for constructing more elaborate, fused ring systems through annulation reactions, particularly with alkynes. Rhodium(III)-catalyzed annulation of isoquinolones with alkynes is a powerful method for this purpose. nih.govacs.orgrsc.org These reactions often proceed via C-H activation, leading to the formation of novel polycyclic aromatic compounds.

A specific and noteworthy transformation is the Rhodium(III)-catalyzed cascade annulation of 4-diazoisoquinolin-3-ones with benzoic acids. This reaction does not simply add a group but constructs a complex spirocyclic system, yielding spiro[isobenzofuran-1,4′-isoquinoline]-3,3′-diones. dntb.gov.uaresearchgate.net This process highlights the utility of strategically modified isoquinolinone precursors in accessing unique and complex three-dimensional structures. nih.govacs.orgnih.gov

Formation of Isoquinoline N-Oxide Derivatives

Isoquinoline N-oxides are valuable intermediates in organic synthesis and are present in various biologically active molecules. Efficient methods have been developed for their synthesis from precursors that can be related back to the isoquinolinone structure.

A highly effective method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgresearchgate.netrsc.org In this environmentally friendly protocol, the selective cleavage of the O-H bond in the oxime precursor (versus N-O bond cleavage which leads to the isoquinoline) directs the reaction to form the corresponding isoquinoline N-oxide. rsc.orgrsc.org The reaction is performed under mild conditions and tolerates a good range of functional groups. rsc.org

Another powerful approach is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. acs.org Using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, this reaction provides access to various isoquinoline N-oxides in excellent yields. acs.org Mechanistic studies suggest an ionic pathway is primarily involved in this transformation. researchgate.netacs.org These methods provide robust access to isoquinoline N-oxides, which can then be used in further synthetic elaborations. rsc.orgthieme-connect.de

Transformation to Isoquinoline-1(2H)-thione Analogues

The conversion of the carbonyl group of this compound and its derivatives into a thiocarbonyl group is a key transformation that yields 4-phenylisoquinoline-1(2H)-thione analogues. This reaction is typically achieved through thionation, a process that involves the replacement of an oxygen atom with a sulfur atom.

Commonly, this transformation is carried out using sulfurizing agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. clockss.orgorganic-chemistry.org Lawesson's reagent is often preferred as it is a milder and more convenient thionating agent for amides and lactams, generally requiring lower reaction temperatures compared to phosphorus pentasulfide. organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org

For instance, the treatment of N-substituted 2-(2-methoxy-1-phenylethenyl)benzothioamides with sodium hydride leads to the formation of 2-substituted 4-phenylisoquinoline-1(2H)-thiones. clockss.org This cyclization method provides a direct route to these thione analogues. The resulting thioamide structure of the products can be confirmed by their characteristic signals in ¹³C NMR spectra. clockss.org

An alternative approach involves the reaction of 1-chloro-3-phenylisoquinoline (B8700255) with thiourea (B124793) in ethanol (B145695), which directly yields the isoquinolin-1(2H)-thione derivative instead of the expected thiourea intermediate. tandfonline.comtandfonline.com While this was demonstrated for the 3-phenyl isomer, the principle may be applicable to the 4-phenyl series as well.

The following table summarizes the synthesis of various 2-substituted 4-phenylisoquinoline-1(2H)-thione derivatives. clockss.org

Table 1: Synthesis of 2-Substituted 4-Phenylisoquinoline-1(2H)-thione Derivatives

| Compound Name | R-Group (at position 2) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Cyclohexyl-4-phenylisoquinoline-1(2H)-thione | Cyclohexyl | - | 178–180 |

| 2-(4-Bromophenyl)-4-phenylisoquinoline-1(2H)-thione | 4-Bromophenyl | - | 178–180 |

| 2-(2-Methoxyphenyl)-4-phenylisoquinoline-1(2H)-thione | 2-Methoxyphenyl | - | 157–159 |

| 6-Methoxy-2-(3-methylphenyl)-4-phenylisoquinoline-1(2H)-thione | 3-Methylphenyl (with 6-Methoxy) | - | 196–199 |

Derivatization of this compound for Advanced Synthetic Building Blocks

The this compound core structure is not only a synthetic target itself but also a versatile platform for the creation of more complex and functionally diverse molecules. Its derivatization allows for the generation of advanced synthetic building blocks tailored for various applications, including the synthesis of natural products and pharmaceutically active compounds. ecust.edu.cnrsc.org

One strategy for derivatization involves the S-alkylation of the corresponding 4-phenylisoquinoline-1(2H)-thione analogue. The thione can be readily alkylated to produce a wide array of structurally diverse thioethers. tandfonline.comtandfonline.com This approach significantly expands the synthetic utility of the isoquinolinone scaffold by introducing new functional groups and extending the carbon framework.

Furthermore, the isoquinolinone ring system itself can undergo various transformations. For example, cascade reactions of alkynols with imines, catalyzed by potassium tert-butoxide, can produce highly substituted 2,3-disubstituted isoquinolin-1(2H)-one derivatives. ecust.edu.cn These reactions demonstrate the potential to build complexity around the core structure in a single step. The resulting isoquinolinones can then be used in the synthesis of alkaloids like 8-oxypseudopalmatine. ecust.edu.cn

The utility of isoquinolinone derivatives as versatile building blocks is further highlighted by their participation in various chemical reactions. For instance, synthesized isoquinolin-1-ones can undergo intramolecular Friedel-Crafts reactions, palladium-catalyzed C-N coupling, conjugate additions, and iodination reactions. rsc.org These transformations allow for the construction of fused ring systems and the introduction of new functionalities, demonstrating the value of the isoquinolinone core in creating a library of complex molecules. rsc.org

The following table presents examples of derivatization from isoquinolinone scaffolds to form advanced synthetic intermediates.

Table 2: Examples of Derivatized Isoquinolinone-Based Compounds

| Starting Material Class | Reaction Type | Product Class | Example Product | Yield (%) |

|---|---|---|---|---|

| 3-Phenylisoquinoline-1(2H)-thione | S-Alkylation | 1-(Aroylalkylthio)-3-phenylisoquinolines | 2-(3-Phenylisoquinolin-1-ylthio)-2-(4-chlorophenyl)-1-phenylethanone | - |

| Alkynol and Imine | Cascade Cyclization | 2,3-Disubstituted-isoquinolin-1(2H)-one | 3-(4-Methoxyphenyl)-2-phenylisoquinolin-1(2H)-one | up to 89 |

| 2-Arylisoquinolin-1-one | Thionation | 2-Arylisoquinoline-1(2H)-thione | 5-Bromoisoquinoline-1(2H)-thione | 89 |

| 2-Arylisoquinolin-1-one | C-N Coupling | N,5-Disubstituted Isoquinolin-1-amine | - | 83 |

| N-Aryl-3-phenylthio-acrylamide | Conjugate Addition | β-Substituted-N-aryl-3-phenylthio-acrylamide | N-(4-Methoxyphenyl)-3-phenyl-3-(p-tolyl)propanamide | 82 |

| N-Aryl-3-phenylthio-acrylamide | Iodination | α-Iodo-N-aryl-3-phenylthio-acrylamide | N-(4-Methoxyphenyl)-2-iodo-3-phenylthioacrylamide | 98 |

Mechanistic Investigations and Theoretical Studies of 4 Phenylisoquinolin 1 2h One Transformations

Elucidation of Reaction Mechanisms in Isoquinolinone Synthetic Routes

The construction of the isoquinolinone core often relies on transition-metal-catalyzed annulation reactions involving the activation of otherwise inert C-H bonds. These methods are highly atom-economical and allow for the rapid assembly of complex molecular architectures from simple precursors. rsc.org Rhodium, palladium, and cobalt catalysts have been at the forefront of these developments. researchgate.netacs.orgsnnu.edu.cn

A predominant pathway for the synthesis of 4-phenylisoquinolin-1(2H)-one involves the transition-metal-catalyzed C-H activation of a benzamide (B126) derivative, followed by coupling with an alkyne, such as phenylacetylene. The process is typically directed by a coordinating group on the benzamide, which positions the metal catalyst for selective ortho-C-H bond cleavage. rsc.orgacs.org

Rhodium(III)-catalyzed reactions, often employing a [Cp*RhCl₂]₂ precatalyst, are widely used. rsc.orgacs.org The catalytic cycle is generally initiated by the formation of an active cationic Rh(III) species. This species then coordinates to the directing group of the benzamide, facilitating the cleavage of the ortho-C-H bond through a concerted metalation-deprotonation (CMD) mechanism to form a five-membered rhodacycle intermediate. rsc.orgresearchgate.net This C-H activation step is often found to be the turnover-limiting step of the catalytic cycle. researchgate.net

Similarly, palladium(II) catalysts can effect the C-H activation of benzamides. These reactions often require an external oxidant to regenerate the active Pd(II) catalyst. researchgate.net Cobalt(III) catalysts have also emerged as a more cost-effective alternative for these transformations, following similar mechanistic principles of directed C-H activation. acs.org

The formation of the this compound ring system is typically achieved through a [4+2] annulation or cycloaddition reaction. mdpi.comrsc.org In this process, the benzamide derivative acts as the four-atom component (C-C-N-C=O), and the alkyne serves as the two-atom (C-C) component.

Following the initial C-H activation and formation of the metallacycle, the alkyne coordinates to the metal center. This is followed by the migratory insertion of the alkyne into the metal-carbon bond of the metallacycle. This insertion step expands the five-membered metallacycle into a seven-membered intermediate. mdpi.comhbni.ac.in The regiochemistry of this insertion is critical in determining the final substitution pattern of the isoquinolinone product.

In some instances, visible-light-induced deaminative [4+2] annulation reactions have also been developed as a metal-free approach to isoquinolone synthesis, proceeding through radical intermediates. beilstein-journals.org

Migratory insertion and reductive elimination are two fundamental elementary steps that are central to the catalytic cycles for isoquinolinone synthesis. pku.edu.cn

Migratory Insertion: After the formation of the initial metallacycle, the coordinated alkyne undergoes migratory insertion into the metal-aryl bond. acs.org This step involves the formal insertion of the alkyne into the M-C bond, leading to the formation of a new carbon-carbon bond and a seven-membered metallacycle. hbni.ac.in Computational studies have shown that this step is often kinetically controlled and plays a significant role in determining the regioselectivity of the final product. rhhz.net

Reductive Elimination: The final step in the formation of the isoquinolinone ring is the reductive elimination from the seven-membered metallacycle. hbni.ac.in This step involves the formation of the N-C bond of the lactam ring and the release of the isoquinolinone product. The metal center is reduced in this process (e.g., from Rh(III) to Rh(I)). hbni.ac.in For the catalytic cycle to continue, the reduced metal species must be re-oxidized to its active state, which is often accomplished by an external oxidant or through the use of an internal oxidizing directing group. snnu.edu.cn

The formation of a metallacycle intermediate is a cornerstone of these C-H activation/annulation strategies. The most commonly invoked metallacycles are five-membered, formed through ortho-C-H activation directed by a coordinating group on the benzamide substrate. rsc.orgacs.org

The five-membered metallacycle then undergoes migratory insertion of the alkyne to form a seven-membered metallacycle. mdpi.comhbni.ac.in It is from this seven-membered intermediate that the final isoquinolinone product is formed via reductive elimination. The direct observation or isolation of these metallacycle intermediates is often challenging, but their existence is strongly supported by mechanistic experiments and computational studies.

The synthesis of specifically substituted isoquinolinones, such as this compound, requires precise control over regioselectivity. When unsymmetrical alkynes are used, the orientation of their insertion into the metallacycle determines the final substitution pattern.

Regioselectivity: The regioselectivity is primarily governed by a combination of steric and electronic factors of both the alkyne and the metallacycle intermediate. nih.govacs.org In the case of phenylacetylene, the phenyl group is electronically distinct from the hydrogen atom, which influences the electronics of the alkyne's double bond. During migratory insertion, the transition state that minimizes steric repulsion and maximizes favorable electronic interactions is preferred. For many rhodium-catalyzed systems using benzamides and aryl-alkyl alkynes, the aryl group of the alkyne tends to be positioned adjacent to the newly formed C-C bond, while the alkyl group is situated next to the nitrogen atom in the resulting isoquinolinone. acs.org However, exceptions to this trend exist, highlighting the subtle interplay of factors that control regioselectivity. acs.org

Stereoselectivity: While the synthesis of this compound itself does not typically involve the creation of a chiral center at the 4-position, related syntheses can be rendered stereoselective. For instance, the use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of atropisomeric isoquinolones or in reactions where a new stereocenter is generated. researchgate.netresearchgate.net Formal aromatic C-H insertion reactions using rhodium(II) carbenoids have also been shown to proceed with high diastereoselectivity in the synthesis of certain isoquinolinone derivatives. researchgate.netacs.org

Directing Groups: The choice of the directing group on the benzamide substrate is critical for the success of the C-H activation/annulation reaction. The directing group serves to chelate to the metal center, positioning it in close proximity to the ortho-C-H bond and facilitating its cleavage. acs.org Common directing groups include simple amides (N-H), N-alkoxyamides, and N-pivaloyloxyamides. rsc.org Some directing groups, such as N-alkoxy or N-acyloxy moieties, can also function as internal oxidants, obviating the need for an external oxidant and making the process more atom-economical. rsc.orgresearchgate.net

Oxidants: In many catalytic systems, particularly those involving Pd(II) and some Rh(III) catalysts, an external oxidant is required to regenerate the active catalytic species after the reductive elimination step. snnu.edu.cn Commonly used oxidants include copper(II) and silver(I) salts, such as Cu(OAc)₂ and AgOAc. beilstein-journals.org These oxidants can also play a role in the C-H activation step by acting as a ligand or assisting in the deprotonation. The use of molecular oxygen as a terminal oxidant has also been explored to improve the sustainability of these reactions. beilstein-journals.org As mentioned, the incorporation of an oxidizing directing group into the substrate provides a redox-neutral pathway, which is an elegant strategy to avoid stoichiometric metallic oxidants. rsc.orgresearchgate.net

Research Findings on Isoquinolinone Synthesis

The following table summarizes representative examples of transition-metal-catalyzed synthesis of this compound and related derivatives, highlighting the reaction conditions and outcomes.

| Catalyst System | Benzamide Derivative | Alkyne | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| [RhCpCl₂]₂/CsOAc | Benzamide | Phenylacetylene | - | MeOH | 60 | 95 | rsc.org |

| [Pd(OAc)₂] | N-Methoxybenzamide | Phenylacetylene | K₂S₂O₈ | DCE | 100 | 78 | researchgate.net |

| [CpCo(CO)I₂]/AgOAc | N-Chlorobenzamide | Phenylacetylene | NaOAc | TFE | RT | 85 | acs.org |

| [RhCp*Cl₂]₂/Cu(OAc)₂·H₂O | Benzamide | Phenylacetylene | Cu(OAc)₂·H₂O | t-AmylOH | 120 | 82 | |

| [Ni(dppe)Br₂]/Zn | o-Iodobenzamide | Phenylacetylene | Et₃N | Dioxane | 120 | 88 | rsc.org |

Compound Names

Computational Chemistry and Quantum Mechanical Approaches

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the complex mechanistic pathways involved in the transformations of this compound. These theoretical approaches provide deep insights into the electronic structure, reactivity, and dynamics of molecules, which are often inaccessible through experimental techniques alone. By modeling molecular systems at the atomic level, researchers can predict reaction outcomes, understand transition states, and rationalize observed chemical phenomena.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure and properties of molecular systems. wikipedia.orgimperial.ac.uk This method is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. youtube.com DFT offers a favorable balance between computational cost and accuracy, making it a versatile tool for studying medium to large-sized molecules like this compound. wikipedia.org

In the context of isoquinolinone alkaloids, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate their free-radical quenching activity. researchgate.net A study on a related compound, 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, utilized DFT to explore its antioxidant mechanisms. researchgate.netacs.org The calculations focused on thermodynamic parameters to predict the most likely pathways for radical scavenging, such as the sequential proton loss electron transfer (SPLET) mechanism. researchgate.net

The investigation revealed that the powerful antioxidant potential of this isoquinolone derivative was largely driven by its proton affinity (PA). researchgate.net DFT calculations can provide crucial data on bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity, which are key descriptors for evaluating antioxidant capacity. For instance, the study on the derivative showed that O-H bond disruption is energetically more favorable than N-H bond disruption for its antioxidative action in both gaseous and liquid phases. researchgate.net

Table 1: Key Parameters from DFT Studies on Isoquinolinone Derivatives

| Parameter | Significance in Reactivity Profiling | Typical Application |

| Bond Dissociation Enthalpy (BDE) | Energy required to homolytically break a bond; lower BDE indicates easier radical formation. | Predicts the likelihood of hydrogen atom transfer (HAT) mechanism in antioxidant activity. |

| Ionization Potential (IP) | Energy required to remove an electron; lower IP indicates greater ease of electron donation. | Key for evaluating the single electron transfer (SET) mechanism. |

| Proton Affinity (PA) | Negative of the enthalpy change for protonation; higher PA indicates stronger basicity. | Used to assess the sequential proton loss electron transfer (SPLET) mechanism. researchgate.net |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability and the molecule's ability to donate or accept electrons. researchgate.net |

This table illustrates the typical parameters derived from DFT calculations to profile the reactivity of compounds like this compound.

Frontier Molecular Orbital (FMO) Theory Analysis: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com Developed by Kenichi Fukui, FMO theory posits that the most significant contributions to the interaction energy between two molecules come from the overlap of the HOMO of one with the LUMO of the other. wikipedia.orgnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, FMO analysis can be used to predict its behavior in various chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. researchgate.net

In a potential transformation of this compound, such as a Diels-Alder reaction where it might act as a dienophile, the interaction would be between its LUMO and the HOMO of a diene. Conversely, if it were to react with an electrophile, the reaction would be governed by the character of its HOMO. The spatial distribution and symmetry of these frontier orbitals determine the regioselectivity and stereoselectivity of the reaction. imperial.ac.uk By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, one can predict which atoms are the most likely sites for nucleophilic or electrophilic attack. youtube.com

Table 2: FMO Theory Concepts and Application to Reactivity Prediction

| FMO Concept | Description | Predicted Reactivity for this compound |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. numberanalytics.com | The location of the HOMO would indicate the most nucleophilic sites, likely involved in reactions with electrophiles. |

| LUMO | Lowest energy orbital that is unoccupied; acts as an electron acceptor. numberanalytics.com | The location of the LUMO would indicate the most electrophilic sites, susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability. |

| Orbital Overlap | Constructive interaction between the HOMO of one reactant and the LUMO of another. imperial.ac.uk | Determines the feasibility and stereochemical outcome of pericyclic reactions. |

This table summarizes the core concepts of FMO theory and their hypothetical application in predicting the chemical behavior of this compound.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system. stanford.edu By solving Newton's laws of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of every atom over time, offering insights into the structural, dynamical, and thermodynamical properties of the system. mdpi.com These simulations are particularly valuable for studying the conformational changes, binding processes, and solvent effects that influence reaction mechanisms. stanford.edumdpi.com

In the study of this compound transformations, MD simulations can be employed to explore several key aspects. For example, when investigating its interaction with a biological target like an enzyme, MD can simulate the process of the molecule binding to the active site. stanford.edu This can reveal the specific binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes induced in both the ligand and the protein upon binding. stanford.edu

Furthermore, MD simulations can be used to sample the potential energy surface of a reaction. By simulating the system at a constant temperature, one can observe the transitions between different conformational states and identify the most stable structures. stanford.edu For reactions in solution, explicit solvent models in MD simulations can provide a realistic description of how solvent molecules rearrange and participate in the reaction, which is crucial for understanding reaction barriers and pathways. mdpi.com

Table 3: Applications of Molecular Dynamics Simulations

| Application Area | Information Gained | Relevance to this compound |

| Ligand-Protein Docking | Binding affinity, binding pose, key interactions. | Understanding its potential as a drug by simulating its interaction with target proteins. stanford.edu |

| Conformational Analysis | Accessible conformations, flexibility of molecular regions. | Identifying the dominant conformations in solution that are relevant for reactivity. |

| Solvent Effects | Solvation structure, solvent reorganization energy. | Assessing the influence of different solvents on reaction rates and mechanisms. mdpi.com |

| Reaction Dynamics | Transition pathways, residence times of transition states. | Providing a dynamic picture of how a chemical transformation occurs over time. |

This table outlines the utility of MD simulations in investigating the behavior and transformations of this compound.

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) of a molecule to partition it into atomic basins. ias.ac.in This theory allows for the characterization of chemical bonds and other atomic interactions based on the topological properties of the electron density. ias.ac.inescholarship.org A key concept in QTAIM is the bond critical point (BCP), a point between two interacting nuclei where the gradient of the electron density is zero. ias.ac.in

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. For example, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared interaction (covalent bond), while a low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals forces). ias.ac.innih.gov

For this compound, QTAIM analysis can be used to:

Quantify the strength and nature of its intramolecular bonds.

Identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds or π-π stacking interactions between the phenyl and isoquinolinone rings, which are crucial for determining its three-dimensional structure and stability.

Analyze the changes in bonding during a chemical transformation by comparing the QTAIM parameters of the reactant, transition state, and product.

Complementing QTAIM, the Non-Covalent Interaction (NCIplot) analysis is a visualization tool that helps to identify and characterize non-covalent interactions in real space. It is based on the electron density and its derivatives and provides a graphical representation of interaction regions, color-coded to distinguish between strong attractive (e.g., hydrogen bonds), weak (e.g., van der Waals), and repulsive interactions. This can provide intuitive insights into the stabilizing and destabilizing forces within the molecule and in its complexes.

Table 4: QTAIM Parameters at Bond Critical Points (BCPs)

| Parameter | Symbol | Interpretation for Interaction Type |

| Electron Density | ρ(r) | Higher value indicates a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(r) | Negative for shared (covalent) interactions; Positive for closed-shell (non-covalent, ionic) interactions. nih.gov |

| Total Energy Density | H(r) | Negative for interactions with significant covalent character. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP; higher values indicate π-character. |

This table describes key QTAIM parameters used to analyze the chemical bonding in molecules like this compound.

Advanced Spectroscopic and Structural Characterization of 4 Phenylisoquinolin 1 2h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-phenylisoquinolin-1(2H)-one and its analogues. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR spectroscopy of isoquinolin-1(2H)-one derivatives reveals characteristic signals for the protons in the isoquinoline (B145761) core and the phenyl substituent. For instance, in 2-methyl-4-phenylisoquinolin-1(2H)-one, the proton signals would correspond to the methyl group, the aromatic protons on the phenyl ring, and the protons of the isoquinoline bicyclic system. nih.gov The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, protons on the aromatic rings typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring current. The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its substituents. bhu.ac.inoregonstate.edu In isoquinolin-1(2H)-one derivatives, the carbonyl carbon of the lactam ring is typically observed at a downfield chemical shift (around 160-165 ppm). The carbons of the aromatic rings appear in the range of 110-150 ppm. The specific chemical shifts can help distinguish between different isomers and substituted analogues. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring or the isoquinoline core will cause predictable upfield or downfield shifts in the signals of nearby carbon atoms. rsc.org

Detailed analysis of ¹H and ¹³C-NMR data for various substituted this compound analogues has been reported, providing a solid basis for structural confirmation and the identification of new derivatives. clockss.orgrsc.orgecust.edu.cnclockss.orgnih.govnih.govrsc.orgmdpi.comrsc.orgacs.org

Table 1: Representative NMR Data for Isoquinolin-1(2H)-one Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Cyclohexyl-3-phenylisoquinolin-1(2H)-one | 8.41 (d), 7.59-7.63 (m), 7.43-7.47 (m), 7.36-7.39 (m), 6.35 (s), 3.69-3.77 (m), 2.76-2.86 (m), 1.74 (d), 1.65 (d), 1.51 (d), 1.18-1.28 (m), 0.89-0.99 (m) ecust.edu.cn | 163.5, 144.7, 137.4, 136.2, 132.2, 128.9, 128.6, 128.5, 127.8, 126.8, 126.6, 125.6, 108.2, 62.0, 28.9, 26.4, 25.2 ecust.edu.cn |

| 4-Ethylsulfanyl-8-methoxy-3-phenylisoquinolin-1(2H)-one | 8.54 (br s), 8.05 (d), 7.69 (t), 7.48-7.53 (m), 6.98 (d), 4.03 (s), 2.49 (q), 0.98 (t) clockss.org | 161.29, 160.88, 146.24, 142.32, 135.50, 133.78, 129.41, 129.36, 128.27, 118.27, 115.12, 108.61, 106.91, 56.37, 29.74, 14.16 clockss.org |

| 2-(2-Methoxyphenyl)-4-phenylisoquinoline-1(2H)-thione | 9.26 (d), 7.65-7.70 (m), 7.60 (t), 7.43-7.46 (m), 7.33 (dd), 7.31 (s), 7.12 (d), 7.10 (d), 3.82 (s) clockss.org | 184.9, 153.8, 135.5, 134.7, 134.2, 133.1, 133.0, 132.5, 132.1, 130.3, 129.9, 128.7, 128.30, 128.27, 128.1, 125.2, 124.7, 121.2, 112.7, 55.9 clockss.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be detected. nih.govrsc.orgaip.orgirphouse.com

For this compound and its analogues, the IR spectrum provides key information. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam (amide) group. The N-H stretching vibration of the lactam group in N-unsubstituted derivatives typically appears as a broad band in the range of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

The presence of substituents on the isoquinoline or phenyl rings will introduce additional characteristic absorption bands. For example, a methoxy (B1213986) group would show C-O stretching bands around 1050-1250 cm⁻¹. clockss.org The analysis of these vibrational frequencies allows for the confirmation of the key functional groups within the molecular structure. clockss.orgmdpi.com

Table 2: Characteristic IR Absorption Frequencies for Isoquinolin-1(2H)-one Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| Lactam C=O | Stretching | 1630-1680 | clockss.orgclockss.org |

| Lactam N-H | Stretching | 3100-3300 | clockss.org |

| Aromatic C-H | Stretching | > 3000 | clockss.org |

| Aromatic C=C | Stretching | 1450-1600 | clockss.org |

Mass Spectrometry (MS, High-Resolution MS) for Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. alevelchemistry.co.uk In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. mdpi.comrsc.orgbeilstein-journals.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to piece together the structure of the parent molecule. nih.govnih.gov

HRMS data for various isoquinolin-1(2H)-one derivatives have been reported, confirming their elemental compositions. ecust.edu.cnclockss.orgnih.govnih.gov

Table 3: HRMS Data for Selected Isoquinolin-1(2H)-one Analogues

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 2-Phenyl-3-(p-tolyl)isoquinolin-1(2H)-one | C₂₂H₁₈NO | 312.1383 | 312.1390 | ecust.edu.cn |

| 2-Cyclohexyl-4-phenylisoquinoline-1(2H)-thione | C₂₁H₂₂NS | 320.1473 | 320.1458 | clockss.org |

| 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₄H₂₂NO₃ | 372.1600 | 372.1589 | nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound and its analogues that can be crystallized, X-ray crystallography can definitively confirm the proposed structure. The resulting crystal structure reveals the planarity of the isoquinolinone ring system and the dihedral angle between the isoquinoline and the phenyl rings. iucr.orgresearchgate.netnih.govresearchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.org

Crystal structures of several isoquinolin-1(2H)-one derivatives have been determined, providing detailed insights into their solid-state conformations. researchgate.netnih.govresearchgate.net

Table 4: Crystallographic Data for 3-Phenylisoquinolin-1(2H)-one

| Parameter | Value |

| Formula | C₁₅H₁₁NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8692 (5) |

| b (Å) | 12.0171 (16) |

| c (Å) | 12.3209 (16) |

| α (°) | 106.652 (2) |

| β (°) | 94.137 (2) |

| γ (°) | 90.579 (2) |

| V (ų) | 547.14 (12) |

| Z | 2 |

| Data from nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are particularly useful for characterizing the electronic properties of conjugated systems like this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic and lactam chromophores. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. Many aromatic compounds are fluorescent, and the fluorescence spectrum can provide information about the excited state properties of the molecule. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and environment.

The electronic properties of isoquinoline derivatives are influenced by the nature and position of substituents, which can alter the energy levels of the molecular orbitals involved in the electronic transitions. ontosight.aid-nb.info

Surface and Nanomaterial Characterization Techniques

When this compound and its analogues are incorporated into nanomaterials or used as surface coatings, a variety of characterization techniques are employed to study their properties at the nanoscale.

Powder X-ray Diffraction (PXRD) is used to determine the crystalline structure and phase purity of powdered samples. researchgate.netgoogleapis.com It can be used to identify the crystalline form of the isoquinolinone derivative and to study changes in the crystal structure upon formulation into a nanomaterial.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. It can be used to confirm the presence of the isoquinolinone derivative on a surface and to study its interaction with the substrate.

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology of materials. It can be used to visualize the size, shape, and aggregation of nanoparticles or the texture of a surface coating containing the isoquinolinone derivative.

Transmission Electron Microscopy (TEM) is used to obtain high-resolution images of the internal structure of materials. It can be used to determine the size and shape of individual nanoparticles and to study their crystal structure and defects.

These techniques are crucial for understanding the properties and performance of materials incorporating this compound and its analogues in various applications.

Broader Research Perspectives and Future Directions in 4 Phenylisoquinolin 1 2h One Chemistry

The Quest for Novel Catalytic Systems in Isoquinolinone Synthesis

The development of efficient and sustainable catalytic systems is paramount for the practical synthesis of complex molecules. While general methods for isoquinolinone synthesis exist, the specific challenges and opportunities associated with the targeted synthesis of 4-phenylisoquinolin-1(2H)-one derivatives call for dedicated catalyst development.

Advancements in Homogeneous and Heterogeneous Catalysis

Transition-metal-catalyzed reactions, particularly those employing palladium and rhodium, have been instrumental in the synthesis of the isoquinolinone core. For instance, palladium-on-carbon (Pd/C) has been utilized as a heterogeneous catalyst for the direct synthesis of isoquinolinones from benzamides and alkynes through C-H activation. researchgate.net Similarly, copper(II) chloride has been employed in a ligand-free approach for the coupling-cyclization of 2-iodobenzamides with terminal alkynes to afford isoquinolin-1(2H)-one derivatives. nih.gov

However, the regioselective synthesis of the 4-phenyl isomer remains a significant hurdle. Most existing methods favor the formation of 3-substituted or 3,4-disubstituted isoquinolinones. Future research should focus on the design of new ligand-metal complexes that can precisely control the regioselectivity of the annulation reaction to favor the 4-phenyl substitution pattern. This may involve the exploration of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other ancillary ligands that can fine-tune the steric and electronic properties of the catalytic center.

Engineering of Highly Recyclable Catalytic Systems

The principles of green chemistry necessitate the development of catalytic systems that are not only efficient but also reusable. Heterogeneous catalysts, such as Pd/C, offer a straightforward path to recyclability through simple filtration. researchgate.net Research has shown that Pd/C can be recycled multiple times in the synthesis of isoquinolinones without a significant loss of activity. researchgate.net Another promising approach involves the immobilization of homogeneous catalysts on solid supports, such as polymers or magnetic nanoparticles. mdpi.com These strategies, while established for other catalytic processes, have yet to be specifically applied and optimized for the synthesis of this compound. Future work should explore the development of robust and highly active supported catalysts that can be efficiently recovered and reused, thereby reducing waste and cost.

Exploration of Photoredox Catalysis in Isoquinoline (B145761) Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. While the application of photoredox catalysis in the functionalization of C-H bonds is well-documented, its specific use in directing the synthesis of this compound is an area ripe for exploration. beilstein-journals.org There is currently a lack of literature describing this compound derivatives as either ligands or catalysts in photoredox reactions. This represents a significant opportunity for discovery. The unique electronic properties of the this compound scaffold could potentially be harnessed to design novel photosensitizers or ligands that can modulate the reactivity and selectivity of photoredox-catalyzed transformations.

Rational Design of Novel Synthetic Methodologies for Diverse Isoquinolinone Architectures

The rational design of synthetic routes, often aided by computational modeling, is crucial for accessing novel and complex molecular architectures. nih.gov While computational studies have been applied to the design of quinazoline derivatives, similar in-depth investigations for this compound are yet to be reported. nih.gov The Castagnoli–Cushman reaction, a powerful tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, offers a potential starting point for accessing the 4-phenyl scaffold. nih.gov However, this method typically yields products with substitution at the 3-position as well. The development of novel multicomponent reactions or domino sequences that can selectively install a phenyl group at the 4-position would be a significant advancement.

Expansion of Substrate Scope and Functional Group Tolerance in Existing Protocols

A key measure of the utility of a synthetic method is its tolerance to a wide range of functional groups and its applicability to a diverse set of substrates. While studies on the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated good to excellent yields with a variety of substituents on the aryl rings, a systematic investigation of the substrate scope and functional group tolerance for the synthesis of this compound is lacking. nih.gov Future work should focus on rigorously evaluating existing and newly developed synthetic methods with a broad array of starting materials bearing electronically and sterically diverse functional groups. This will not only establish the robustness of the methodologies but also pave the way for the synthesis of a library of this compound derivatives for biological screening and materials science applications.

Strategic Integration of this compound Derivatives into Complex Organic Synthesis Pathways

The ultimate testament to the value of a new molecular scaffold is its successful incorporation into the total synthesis of complex natural products or medicinally relevant molecules. A review of the literature indicates that while the broader isoquinoline alkaloid family is rich in natural products, there are no prominent examples that feature the this compound core. rsc.orgresearchgate.netnih.govnih.govoncowitan.com This presents a compelling challenge and a significant opportunity for synthetic chemists. The development of synthetic routes that allow for the late-stage introduction of the this compound moiety or its use as a key building block in a convergent synthesis would be a powerful demonstration of its synthetic utility.

Q & A

Q. How are discrepancies in NMR data (e.g., unexpected splitting patterns) resolved during structural elucidation?

- Methodology : 2D NMR (COSY, HSQC) identifies scalar couplings (e.g., -coupling for vicinal protons), while NOESY confirms spatial proximity of aromatic protons. Dynamic NMR experiments detect rotameric equilibria in flexible side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.